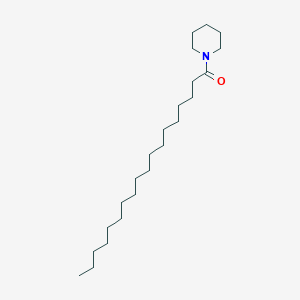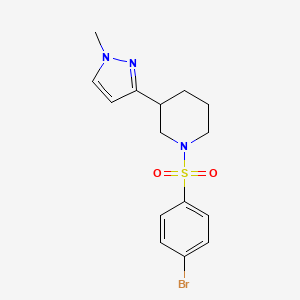![molecular formula C15H10Cl2N4O2S B2491686 N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896333-38-3](/img/structure/B2491686.png)
N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic precursors to the final complex molecule. For instance, derivatives of 1,3,4-oxadiazole and 1,2,4-triazine have been synthesized through processes involving esterification, hydrazide formation, and subsequent cyclization reactions (Siddiqui et al., 2014). These methods may provide insight into the potential synthesis pathways for the compound .
Molecular Structure Analysis
The molecular structure of related compounds reveals folded conformations and interactions such as hydrogen bonding, which contribute to their stability and reactivity. For example, studies on similar acetamide derivatives have shown non-planar geometries between phenyl and pyrimidine rings, with intramolecular and intermolecular hydrogen bonds stabilizing the structure (Subasri et al., 2017).
Chemical Reactions and Properties
Compounds within this chemical class participate in various reactions, including nucleophilic addition and intramolecular migrations. Such reactivities are crucial for understanding the chemical behavior and potential applications of "N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide" (Miura et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are critical for the practical use and handling of the compound. Studies on similar molecules have shown how substitutions and molecular conformations affect these properties, providing valuable insights for the compound of interest (Cho et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with various nucleophiles and the potential for forming derivatives through reactions in acidic or alkaline media, are essential for understanding the compound's applications and behavior in different environments (Renfrew et al., 2003).
科学的研究の応用
Vibrational Spectroscopy and Stability Analysis
Research by (Mary et al., 2022) focused on the vibrational spectroscopic signatures of a similar compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. They used Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations, to characterize the molecule. The study revealed key insights into the stereo-electronic interactions, confirming the stability of the molecule through natural bond orbital analysis.
Synthesis and Antiexudative Activity
Chalenko et al. (2019) explored the synthesis of pyrolin derivatives related to the chemical , specifically 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides. Their work, as detailed in (Chalenko et al., 2019), involved synthesizing these compounds and evaluating their antiexudative properties, demonstrating significant efficacy in this context.
Routes to Heterocycles
Samii et al. (1987) investigated the synthesis of heterocycles, such as 1,3,4-oxazoles, through the sulphenylation of unsaturated amides. The study, as reported in (Samii et al., 1987), showed the transformation of unsaturated carboxylic acids and amides into lactones, underlining the versatility of these chemical reactions in producing diverse heterocyclic compounds.
Synthesis and Antimicrobial Studies
Lahtinen et al. (2014) synthesized and characterized various sulfanilamide derivatives, including N-substituted analogs similar to the compound of interest. Their research, outlined in (Lahtinen et al., 2014), focused on examining the crystal structures, thermal properties, and antimicrobial activities of these compounds, contributing to our understanding of their potential pharmaceutical applications.
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of nitrogen heterocycles, including compounds structurally related to N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide. The study, detailed in (El-Moneim et al., 2011), involved synthesizing these compounds and assessing their biological activities, revealing their potential in cancer treatment.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-5-4-9(7-11(10)17)18-13(22)8-24-14-19-12-3-1-2-6-21(12)15(23)20-14/h1-7H,8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUEXKAGHNTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
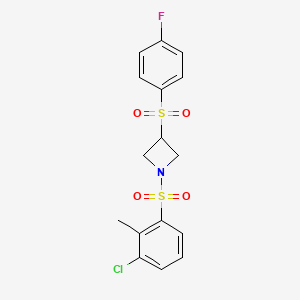
![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)
![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)
![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)
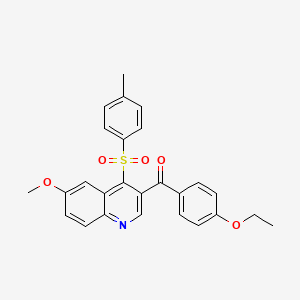
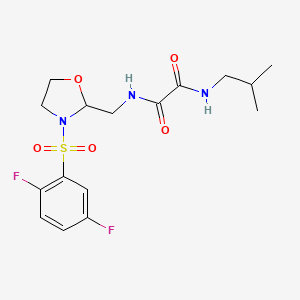
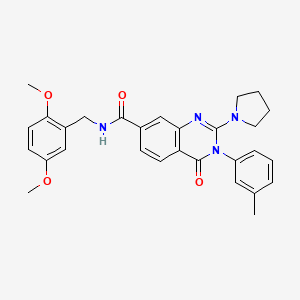
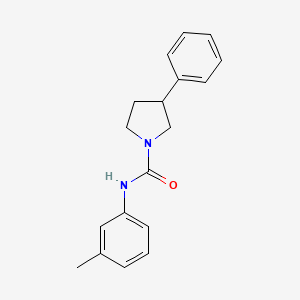
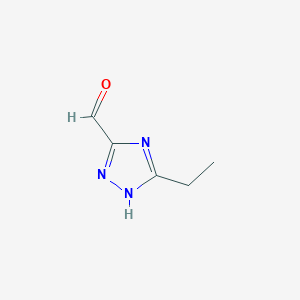
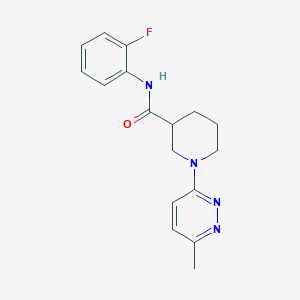
![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)
